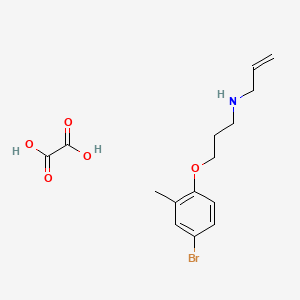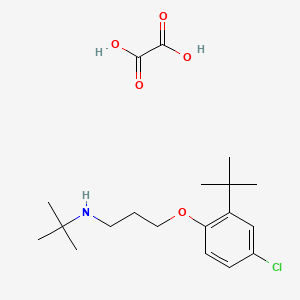![molecular formula C16H25NO7 B4002649 2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002649.png)
2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Descripción general
Descripción
2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that combines an amine, ether, and alcohol functional group with oxalic acid
Aplicaciones Científicas De Investigación
2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol typically involves the reaction of 3-ethylphenol with ethylene oxide to form 3-ethylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(3-ethylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with ethylenediamine to yield 2-[2-[2-(3-ethylphenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group in 2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or amines.
Mecanismo De Acción
The mechanism of action of 2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol: Similar structure but with a chlorine substituent.
2-[2-[2-(3-Methylphenoxy)ethoxy]ethylamino]ethanol: Similar structure but with a methyl substituent.
Uniqueness
2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol is unique due to its specific combination of functional groups and the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-[2-[2-(3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-7-15-6-8-16;3-1(4)2(5)6/h3-5,12,15-16H,2,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPIVTOYMKCOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002571.png)
![1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4002579.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide](/img/structure/B4002584.png)
![Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4002594.png)

![N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002598.png)
![{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone](/img/structure/B4002606.png)



![2-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}pyridine](/img/structure/B4002643.png)
![1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002652.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B4002668.png)
![1-[4-(2-allyl-4-methoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4002676.png)
